molecular formula C31H34N6O4 B12424344 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one

2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one

Cat. No.: B12424344
M. Wt: 554.6 g/mol
InChI Key: NFWXOLWPQYHMBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BR102375 is a novel non-thiazolidinedione (non-TZD) full agonist of peroxisome proliferator-activated receptor gamma (PPARγ). It was identified as a potential treatment for type 2 diabetes mellitus. This compound was discovered through structure-activity relationship (SAR) efforts aimed at controlling labile metabolites using bioisosteres .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BR102375 involves multiple steps, starting from the original lead compound BR101549Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of BR102375 follows a similar synthetic route but is scaled up to meet commercial demands. This involves the use of larger reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

BR102375 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

BR102375 has several scientific research applications, including:

Mechanism of Action

BR102375 exerts its effects by binding to the ligand-binding domain of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism. Upon binding, it activates PPARγ, leading to the transcription of genes involved in glucose uptake and adipogenesis. This activation enhances insulin sensitivity and glucose uptake in cells, thereby lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: A thiazolidinedione (TZD) PPARγ agonist used in the treatment of type 2 diabetes.

    Rosiglitazone: Another TZD PPARγ agonist with similar therapeutic applications.

Uniqueness of BR102375

BR102375 is unique in that it is a non-TZD PPARγ full agonist, which distinguishes it from traditional TZD agonists like pioglitazone and rosiglitazone. This uniqueness lies in its different binding mode and potentially reduced side effects related to weight gain .

Biological Activity

The compound 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-3-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}pyrimidin-4(3H)-one is a complex oxadiazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 1,2,4-oxadiazoles , which are known for their diverse biological activities. The structural complexity of this compound includes multiple functional groups that contribute to its activity. The presence of oxadiazole rings is significant as they are often associated with various pharmacological effects.

Antioxidant Activity

Research indicates that derivatives of oxadiazoles exhibit notable antioxidant properties. A study highlighted the synthesis of various oxadiazole derivatives that demonstrated significant antioxidant activity comparable to ascorbic acid . The mechanisms involve the ability to scavenge free radicals and inhibit oxidative stress-related damage.

Anticancer Properties

Compounds containing the oxadiazole moiety have been extensively studied for their anticancer potential. For instance, oxadiazole derivatives have shown inhibitory effects on cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating moderate to high potency against these cells . The structural modifications in the oxadiazole framework can enhance cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been documented. Compounds similar to the one have exhibited the ability to inhibit cyclooxygenases (COX), which are enzymes involved in the inflammatory process. This action suggests potential therapeutic applications in treating inflammatory diseases .

Other Pharmacological Activities

Beyond antioxidant and anticancer activities, oxadiazoles have been reported to possess a range of biological activities including:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Inhibitory effects on fungal pathogens.
  • Antihypertensive : Potential in managing blood pressure levels.
    These activities make them promising candidates for drug development .

The biological effects of 2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-6-methylpyrimidin derivatives are believed to stem from their interaction with biological macromolecules. For example:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : They can interact with specific receptors influencing cellular signaling pathways.
  • Radical Scavenging : Their structure allows them to effectively neutralize free radicals.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antioxidant activity in synthesized oxadiazole derivatives.
Reported moderate anticancer activity against various cell lines; potential for further structural optimization.
Summarized diverse biological activities including antibacterial and antifungal effects; highlighted structure–activity relationships.

Properties

Molecular Formula

C31H34N6O4

Molecular Weight

554.6 g/mol

IUPAC Name

3-[2-[4-[[2-butyl-5-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-4-methyl-6-oxopyrimidin-1-yl]methyl]phenyl]phenyl]-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C31H34N6O4/c1-6-7-12-25-32-19(2)24(17-26-33-29(36-40-26)31(3,4)5)28(38)37(25)18-20-13-15-21(16-14-20)22-10-8-9-11-23(22)27-34-30(39)41-35-27/h8-11,13-16H,6-7,12,17-18H2,1-5H3,(H,34,35,39)

InChI Key

NFWXOLWPQYHMBW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NOC(=O)N4)CC5=NC(=NO5)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.